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Compound of Interest

Compound Name: (-)-alpha-Himachalene

Cat. No.: B1249199 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (-)-α-

Himachalene, a naturally occurring bicyclic sesquiterpene hydrocarbon. Found predominantly

in the essential oils of various Cedrus species, this compound is of significant interest for its

potential biological activities.[1] This document compiles its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents detailed experimental

protocols, and illustrates the analytical workflow.

Molecular Structure and Properties
Systematic Name: (4aS,9aR)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-

benzo[1]annulene[2]

Molecular Formula: C₁₅H₂₄[2]

Molecular Weight: 204.35 g/mol [2]

CAS Number: 3853-83-6[2]

Spectroscopic Data
The structural elucidation of (-)-α-Himachalene relies on a combination of spectroscopic

techniques. The following sections summarize the key data obtained from NMR, IR, and MS

analyses.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural analysis and

assignment of proton and carbon signals in (-)-α-Himachalene.[1] While a complete, publicly

available, and fully assigned high-resolution dataset is scarce, the following tables present

representative ¹H and ¹³C NMR data compiled from literature and spectral databases for the

himachalene scaffold. Chemical shifts can vary slightly based on solvent, concentration, and

instrument frequency.

Table 1: ¹H NMR Spectroscopic Data for α-Himachalene

Proton Assignment
Chemical Shift (δ)
ppm

Multiplicity Notes

Methyl Protons (3x) 0.66 - 1.01 Multiple Signals

Typically singlets or

doublets for the three

methyl groups.

Vinylic Methyl Protons ~1.67 Singlet (broad)
Methyl group attached

to a double bond.[3]

Aliphatic Protons 1.20 - 2.76 Multiplet

Complex region with

overlapping signals

from methylene (CH₂)

and methine (CH)

protons in the bicyclic

system.[3]

Olefinic Proton ~5.40 Singlet (broad)

Proton on the

endocyclic double

bond.[3]

Exocyclic Olefinic

Protons
Not specified Singlets

Two distinct signals

are expected for the

=CH₂ protons.

Table 2: ¹³C NMR Spectroscopic Data for α-Himachalene
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Carbon Type
Chemical Shift (δ) ppm
Range

Notes

sp³ Carbons

Methyl (CH₃) 14 - 30
Signals for the three methyl

groups.

Methylene (CH₂) 20 - 45
Multiple signals for the CH₂

groups in the rings.

Methine (CH) 30 - 55
Signals for the CH groups in

the rings.

Quaternary (C) 30 - 45
Signal for the quaternary

carbon atom.

sp² Carbons

Olefinic (C=C) 100 - 150
Four signals are expected for

the two double bonds.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in (-)-α-Himachalene,

primarily the different types of C-H bonds associated with its alkane and alkene moieties.

Table 3: IR Absorption Data for α-Himachalene

Vibrational Mode Wavenumber (cm⁻¹)

C-H Stretch (Alkenyl) ~3070 - 3010

C-H Stretch (Alkyl) ~2960 - 2850

C=C Stretch ~1650

C-H Bend (Alkyl) ~1450, ~1370

Mass Spectrometry (MS)
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Mass spectrometry provides the molecular weight of the compound and characteristic

fragmentation patterns that serve as a fingerprint for identification. Gas Chromatography-Mass

Spectrometry (GC-MS) is the most common method for analyzing volatile sesquiterpenes.[1]

Table 4: Mass Spectrometry Data for α-Himachalene

m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Proposed Fragment

204 Low [M]⁺ (Molecular Ion)

189 Moderate [M - CH₃]⁺

161 Moderate [M - C₃H₇]⁺

119 68 Characteristic Fragment

105 53 Characteristic Fragment

93 100 Base Peak

79 56 Characteristic Fragment

41 61 Characteristic Fragment

Note: Relative intensities are based on data from MassBank of North America (MoNA)[2].

Experimental Protocols
The following are detailed methodologies for the key experiments used to obtain the

spectroscopic data for a sesquiterpene like (-)-α-Himachalene.

Sample Preparation
(-)-α-Himachalene is typically isolated from the essential oil of plant material (e.g., Cedrus

deodara) via hydrodistillation or steam distillation, followed by chromatographic purification

(e.g., column chromatography on silica gel). The purified compound should be a clear,

colorless oil. For analysis, the sample must be free of solvent and other impurities.

NMR Spectroscopy Protocol
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Sample Preparation: Dissolve 5-10 mg of purified (-)-α-Himachalene in approximately 0.6 mL

of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard. Transfer the solution to a 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 12-16 ppm, 30° pulse width, relaxation delay of 1-2

seconds, and acquisition of 16-32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-240 ppm, 30° pulse width, relaxation delay of 2-

5 seconds, and acquisition of 1024 or more scans to achieve adequate signal-to-noise.

2D NMR Experiments (for full assignment):

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their

directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, crucial for connecting structural fragments.

Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software

(e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline

correction. Reference the spectra to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

IR Spectroscopy Protocol
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Sample Preparation: As (-)-α-Himachalene is an oil, a thin film method is ideal. Place a small

drop of the neat oil between two potassium bromide (KBr) or sodium chloride (NaCl) salt

plates. Gently press the plates together to form a thin, uniform film.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the clean, empty salt plates.

Place the sample-loaded plates in the spectrometer's sample holder.

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-

400 cm⁻¹ with a resolution of 4 cm⁻¹.

Processing: The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Prepare a dilute solution of (-)-α-Himachalene (e.g., 100 µg/mL) in a

volatile organic solvent such as hexane or ethyl acetate.

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

GC Conditions:

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25

µm film thickness) is suitable.

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then

ramped at 5-10°C/min to a final temperature of 280°C, held for 5-10 minutes.
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MS Conditions:

Ion Source: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 40-400.

Source Temperature: ~230°C.

Data Analysis: Identify the peak corresponding to (-)-α-Himachalene by its retention time.

Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment

ions. Compare the obtained spectrum with library data (e.g., NIST, Wiley) for confirmation.

Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a natural product like (-)-α-Himachalene.
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Workflow for Spectroscopic Analysis of (-)-α-Himachalene
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Caption: Logical workflow for the spectroscopic analysis of (-)-α-Himachalene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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